

# Physical and chemical properties of (S)-2-Amino-2-(4-bromophenyl)ethanol

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## Compound of Interest

Compound Name:	(S)-2-Amino-2-(4-bromophenyl)ethanol
Cat. No.:	B1316204

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## An In-depth Technical Guide to (S)-2-Amino-2-(4-bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(S)-2-Amino-2-(4-bromophenyl)ethanol** is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter and a bromophenyl moiety, makes it a valuable building block for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **(S)-2-Amino-2-(4-bromophenyl)ethanol**, detailed experimental protocols for its synthesis and chiral separation, and an exploration of its potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

## Physicochemical Properties

**(S)-2-Amino-2-(4-bromophenyl)ethanol** is a white crystalline solid. Its key physicochemical properties are summarized in the table below, compiled from various sources. While some data pertains to the racemic mixture, it provides a valuable reference for the handling and characterization of the (S)-enantiomer.

Property	Value	Source(s)
Molecular Formula	$C_8H_{10}BrNO$	
Molecular Weight	216.08 g/mol	
Appearance	White crystal or crystalline powder	
Melting Point	89-91 °C (racemate)	
Solubility	Soluble in organic solvents such as ethanol, ether, and chloroform.	
Optical Rotation $[\alpha]D$	Data not available in the searched literature.	

## Synthesis and Chiral Separation

The synthesis of enantiomerically pure **(S)-2-Amino-2-(4-bromophenyl)ethanol** can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.

## Enantioselective Synthesis: Asymmetric Reduction

An effective method for the enantioselective synthesis of **(S)-2-Amino-2-(4-bromophenyl)ethanol** involves the asymmetric reduction of a corresponding prochiral ketone, 2-amino-1-(4-bromophenyl)ethanone. This transformation can be achieved with high enantioselectivity using a chiral catalyst, such as an oxazaborolidine-borane complex.

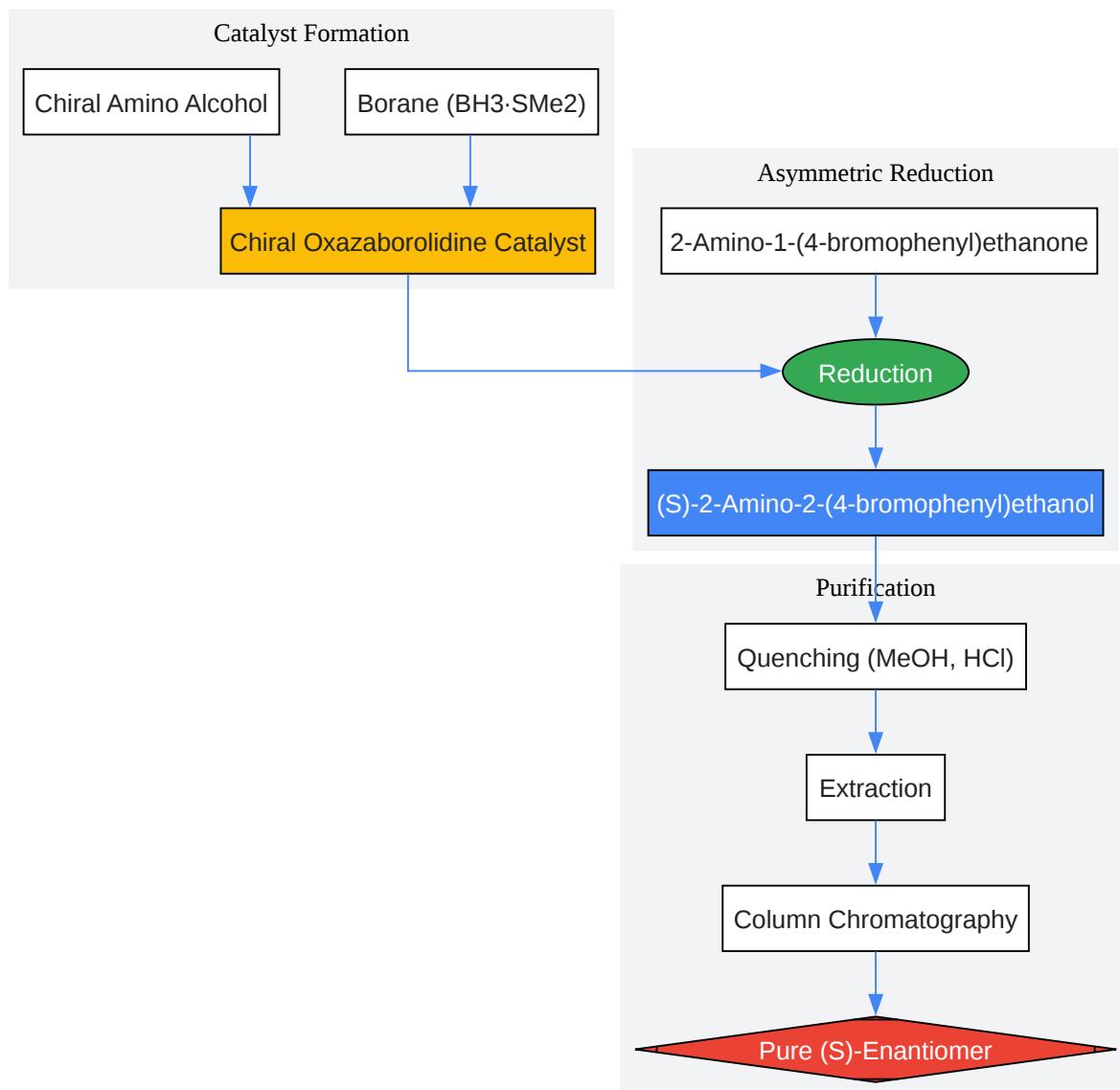
### Experimental Protocol: Asymmetric Borane Reduction

This protocol is a generalized procedure based on established methods for the enantioselective reduction of ketones.

- Catalyst Preparation: In a flame-dried, nitrogen-purged flask, a chiral amino alcohol (e.g., (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol) is dissolved in anhydrous tetrahydrofuran (THF).

- Borane Addition: A solution of borane-dimethyl sulfide complex ( $\text{BH}_3\cdot\text{SMe}_2$ ) in THF is added dropwise to the amino alcohol solution at 0 °C. The mixture is stirred for several hours to allow for the in situ formation of the chiral oxazaborolidine catalyst.
- Substrate Addition: A solution of 2-amino-1-(4-bromophenyl)ethanone in anhydrous THF is then added slowly to the catalyst solution at a low temperature (e.g., -20 °C).
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by an acidic work-up (e.g., with 1 M HCl).
- Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield **(S)-2-Amino-2-(4-bromophenyl)ethanol**.

#### Logical Workflow for Asymmetric Synthesis

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Caption: Workflow for the enantioselective synthesis of **(S)-2-Amino-2-(4-bromophenyl)ethanol**.

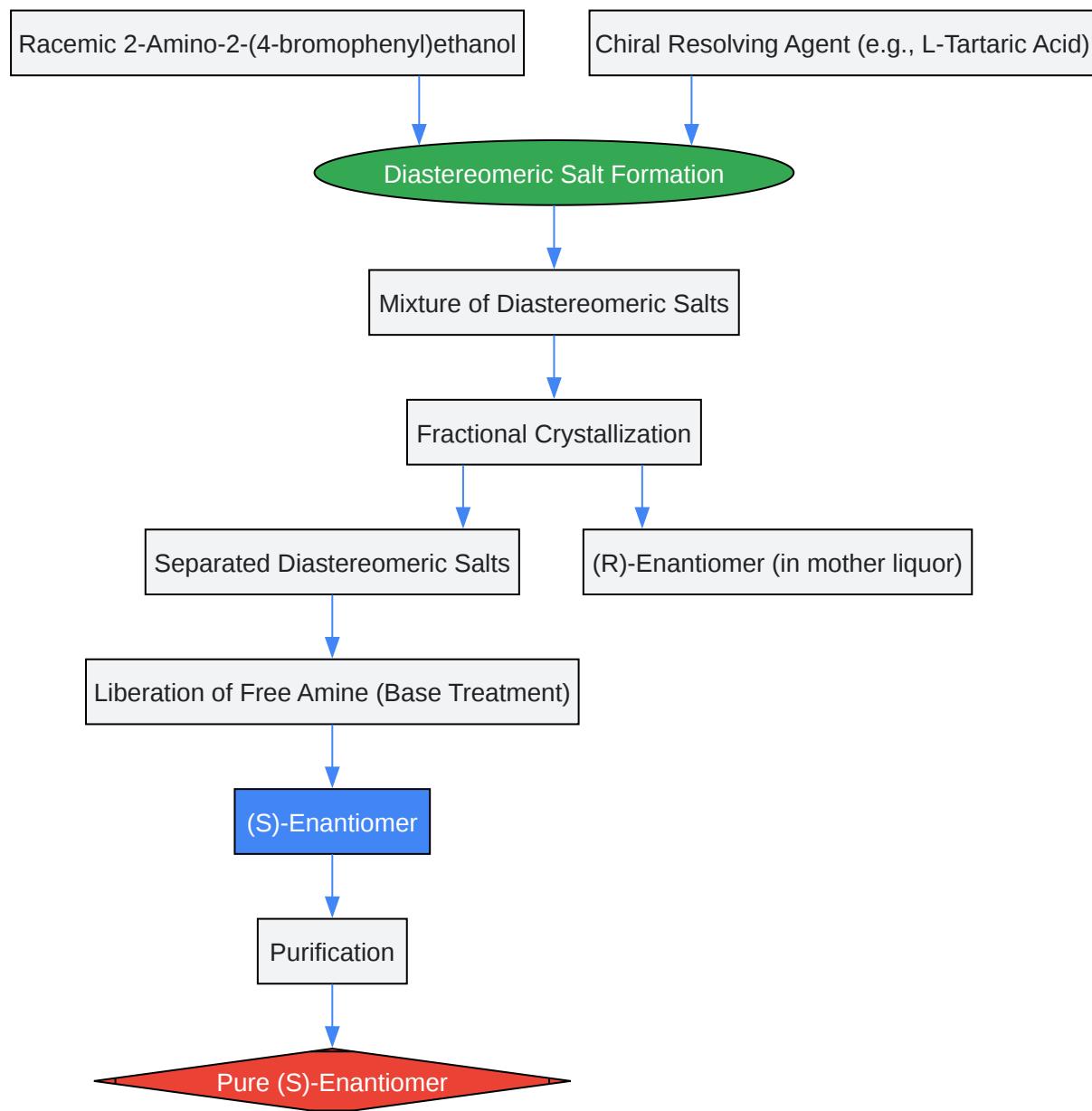
## Chiral Resolution of Racemic 2-Amino-2-(4-bromophenyl)ethanol

An alternative to enantioselective synthesis is the resolution of a racemic mixture of 2-Amino-2-(4-bromophenyl)ethanol. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The different solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

### Experimental Protocol: Resolution with Tartaric Acid

- Salt Formation: A solution of racemic 2-Amino-2-(4-bromophenyl)ethanol in a suitable solvent (e.g., ethanol) is treated with a half-molar equivalent of a chiral resolving agent, such as L-(+)-tartaric acid.
- Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution.
- Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
- Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to liberate the free **(S)-2-Amino-2-(4-bromophenyl)ethanol**.
- Extraction and Purification: The free amine is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield the enantiomerically enriched product. The enantiomeric excess (ee) can be determined by chiral HPLC.

### Workflow for Chiral Resolution

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Caption: General workflow for the chiral resolution of 2-Amino-2-(4-bromophenyl)ethanol.

## Spectral Data

While specific spectral data for the (S)-enantiomer is not readily available in the searched literature, data for the racemic mixture and closely related compounds provide a good reference for its characterization.

Technique	Expected Key Features
<sup>1</sup> H NMR	Aromatic protons (doublets, ~7.0-7.5 ppm), methine proton (-CH(OH)-), methylene protons (-CH <sub>2</sub> -OH), and amine and hydroxyl protons (broad singlets).
<sup>13</sup> C NMR	Aromatic carbons, benzylic carbon attached to the amino and hydroxyl groups, and the methylene carbon.
IR Spectroscopy	O-H and N-H stretching (broad, ~3200-3500 cm <sup>-1</sup> ), C-H stretching (~2850-3000 cm <sup>-1</sup> ), aromatic C=C stretching (~1450-1600 cm <sup>-1</sup> ), and C-Br stretching (~500-600 cm <sup>-1</sup> ).
Mass Spectrometry	A molecular ion peak (M <sup>+</sup> ) and characteristic fragmentation patterns, including the isotopic pattern for bromine.

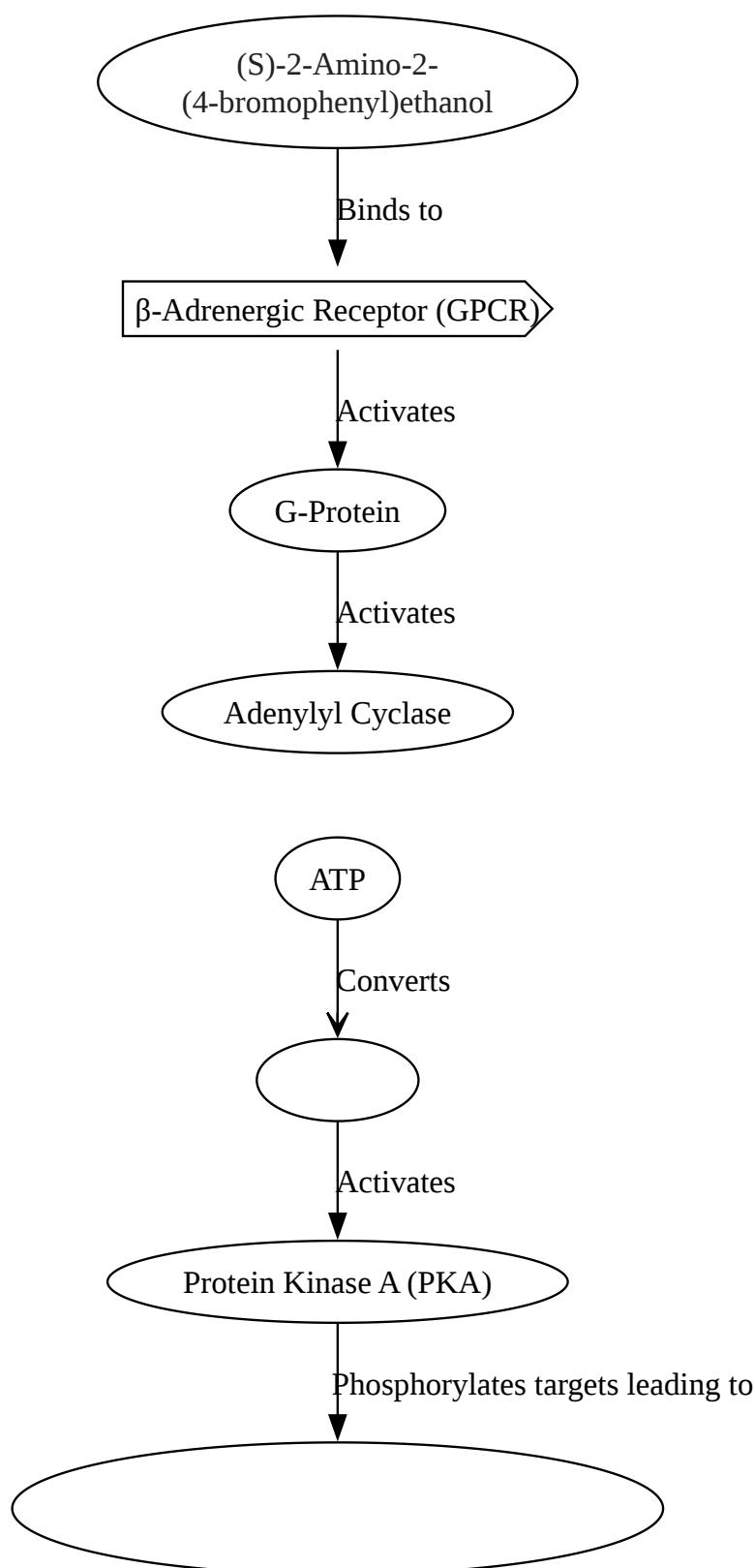
## Biological Significance and Potential Applications

The 2-amino-2-phenylethanol scaffold is a key pharmacophore in a number of biologically active compounds, particularly as agonists for  $\beta$ -adrenoceptors. Derivatives of this scaffold have been extensively investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

The presence of a bromine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance binding affinity to target proteins and modify metabolic stability.

### Potential Signaling Pathway Involvement

As a derivative of 2-amino-2-phenylethanol, it is plausible that **(S)-2-Amino-2-(4-bromophenyl)ethanol** could interact with G-protein coupled receptors (GPCRs), such as the  $\beta$ -adrenergic receptors. Activation of these receptors typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of protein kinase A (PKA). This signaling cascade can lead to various physiological responses, including smooth muscle relaxation in the airways.

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